![molecular formula C21H24FN5 B6068320 3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6068320.png)
3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine
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Description
3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H24FN5 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine is 365.20157395 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Breast Cancer : Research suggests that pyrazole derivatives, including fluorinated compounds, exhibit anti-cancer activity against breast cancer cell lines . Investigating the binding affinity of this compound to human estrogen alpha receptors (ERα) could provide valuable insights for potential therapeutic interventions.
- Neurotoxicity : A newly synthesized pyrazoline derivative demonstrated neurotoxic potential in alevins. It affected acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, impacting behavioral parameters and survival rates . Further exploration of its neuroprotective properties is warranted.
- Pyrazoles : Pyrazoles and their derivatives play essential roles in medicine. They exhibit antimicrobial, anti-inflammatory, and antioxidant functions . Investigating the specific effects of this compound in these areas could be enlightening.
- Chalcones : Chalcones, a class of natural products, show promise as chemotherapeutic agents for neglected tropical diseases like leishmaniasis . Exploring the potential of this compound in such contexts could lead to novel treatments.
- Fluorinated Compounds : Fluorine substitution enhances the stability of compounds and can increase protein–ligand binding affinity . Investigating the SAR of this fluorinated pyrazole could provide valuable insights for drug design.
- Celecoxib Analogs : Celecoxib, a commercial drug with COX-2 inhibitory activity, has a pyrazole core . Exploring the potential of this compound as a COX-2 inhibitor could be relevant for inflammation-related conditions.
Anti-Cancer Potential
Neuroprotective Effects
Antimicrobial and Anti-Inflammatory Properties
Chemotherapeutic Applications
Structure-Activity Relationships (SAR)
Cyclooxygenase-2 (COX-2) Inhibition
properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5/c1-15(2)14-25-8-10-26(11-9-25)20-12-16(3)24-21-19(13-23-27(20)21)17-4-6-18(22)7-5-17/h4-7,12-13H,1,8-11,14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXDYGPUAKAJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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